molecular formula C12H18N4O3 B4346552 N-cyclohexyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide

N-cyclohexyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4346552
M. Wt: 266.30 g/mol
InChI Key: DIEYNVQVYURPEV-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide is an organic compound with the molecular formula C13H20N4O3. This compound features a cyclohexyl group attached to a propanamide backbone, which is further substituted with a nitro-pyrazole moiety. The presence of the nitro group and the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-cyclohexyl-3-(3-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c17-12(13-10-4-2-1-3-5-10)7-9-15-8-6-11(14-15)16(18)19/h6,8,10H,1-5,7,9H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEYNVQVYURPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Amidation: The nitrated pyrazole is reacted with cyclohexylamine and a suitable acylating agent, such as propanoyl chloride, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Acylating Agents: Propanoyl chloride, acetic anhydride.

Major Products

    Reduction: N-cyclohexyl-3-(3-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: Cyclohexylamine and 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid.

Scientific Research Applications

N-cyclohexyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in the compound’s bioactivity by participating in redox reactions or forming reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide: Similar structure with a heptyl group instead of a cyclohexyl group.

    N-cyclohexyl-3-(3-amino-1H-pyrazol-1-yl)propanamide: Similar structure with an amino group instead of a nitro group.

    N-cyclohexyl-3-(3-nitro-1H-pyrazol-1-yl)butanamide: Similar structure with a butanamide backbone instead of a propanamide backbone.

Uniqueness

N-cyclohexyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the combination of its cyclohexyl group, nitro-pyrazole moiety, and propanamide backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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